磷酸十二烷基酯

描述

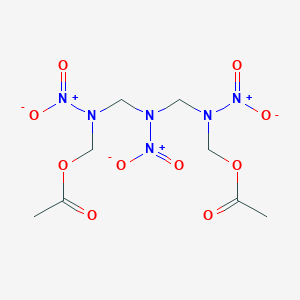

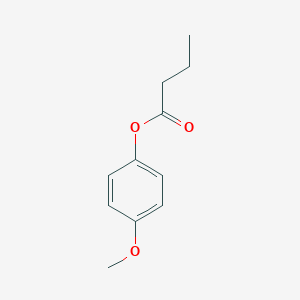

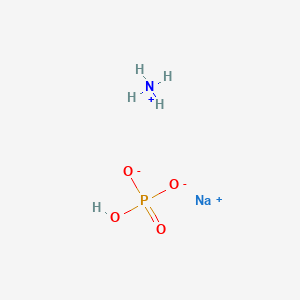

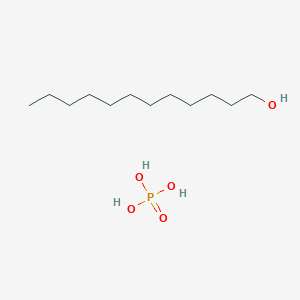

Phosphoric acid, dodecyl ester, also known as dodecyl phosphate, is a type of phosphate ester. It has the molecular formula C12H29O5P . It is used in various applications due to its properties and structure . It is also known as a lysophosphatidic acid (LPA) receptor ligand which serves as a specific agonist at EDG-4 (LPA2) (EC50=700 nM) and antagonist at EDG-7 .

Molecular Structure Analysis

The molecular structure of Phosphoric acid, dodecyl ester, is represented by the formula C12H29O5P . The structure includes a phosphate group (PO4) attached to a dodecyl chain (a twelve-carbon alkyl group). This structure is important for its properties and reactivity .

Chemical Reactions Analysis

Esters, including Phosphoric acid, dodecyl ester, can undergo various reactions. One such reaction is hydrolysis, where the ester is split with water. This reaction is catalyzed by either an acid or a base . In the case of esters, the reaction is reversible and does not go to completion. The products are a carboxylic acid and an alcohol .

Physical And Chemical Properties Analysis

Phosphoric acid, dodecyl ester, has a molecular weight of 264.2983 .

科学研究应用

涂层中的防腐蚀:小林和藤原 (2006) 研究了磷酸单正十二烷基酯 (PMD) 在镀锌钢上的铈基转化涂层上自组装的过程。这是铬酸盐转化工艺的替代方法,其中 PMD 分子形成致密堆积的类晶体自组装层,显着提高耐腐蚀性 电化学与固态快报。

表面活性剂合成:Negm 和 Tawfik (2014) 在脂肪醇和磷酸之间进行酯化反应,生成阴离子双联表面活性剂。这些表面活性剂表现出高表面活性和对病原菌的有希望的抗菌活性,使其适用于石油工业等领域 工业与工程化学杂志。

磷酸酯的生物学重要性:Hanes 和 Isherwood (1949) 强调了磷酸酯在生物学中的核心作用,将呼吸和发酵与其他细胞反应联系起来。他们开发了在混合物中识别和测定单个酯的方法,这对于研究与碳水化合物代谢相关的酶促反应至关重要 自然。

牙科和羟基磷灰石粘结:Fu 等人 (2005) 研究了磷酸酯 (PAE) 作为粘接牙科中复合树脂与牙釉质粘结的自酸蚀底漆。他们发现 PAE 可以同时脱钙和粘附到羟基磷灰石上,表明它们与羟基磷灰石相互作用的化学机制 生物材料。

十二烷基甲基丙烯酸酯的合成:蒋伟 (2002) 报道了以磷钨酸为催化剂合成十二烷基甲基丙烯酸酯。这表现出高催化活性和为生产高产率的酯提供了简单的技术 广东石油化工学院学报。

表面活性剂混合物的分析:Knight 和 House (1959) 提供了使用 93% 磷酸作为试剂回收表面活性剂疏水部分的数据,适用于表面活性剂混合物的分析 美国油脂化学家学会杂志。

作用机制

Phosphoric acid, dodecyl ester, acts as an antioxidant by various mechanisms depending on its structure, the nature of the substrate to be stabilized, and the reaction conditions . All phosphites and phosphonites are hydroperoxide-decomposing secondary antioxidants . Their reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .

未来方向

Phosphoric acid, dodecyl ester, and other phosphate esters and anhydrides are essential in biology . Therefore, understanding and manipulating phosphorylation processes in biology is one of the great challenges in science today . Future research will likely focus on developing new synthetic methodologies for phosphorylated substances and their analogues .

属性

IUPAC Name |

dodecan-1-ol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-5(2,3)4/h13H,2-12H2,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVKLGPGMZAWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCO.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphoric acid, dodecyl ester | |

CAS RN |

12751-23-4 | |

| Record name | Dodecyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12751-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012751234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。